Product packaging for Benzo[c]phenanthren-4-ol(Cat. No.:CAS No. 22717-96-0)

Benzo[c]phenanthren-4-ol

Cat. No.: B14710878
CAS No.: 22717-96-0
M. Wt: 244.3 g/mol
InChI Key: UIJNBWRDXZXYJI-UHFFFAOYSA-N
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Description

Benzo[c]phenanthren-4-ol is a hydroxy-substituted derivative of benzo[c]phenanthrene, a non-planar polycyclic aromatic hydrocarbon (PAH) of significant research interest due to its role as a metabolic intermediate of environmental carcinogens . PAHs like benzo[c]phenanthrene itself are known to require metabolic activation to diol epoxide intermediates to exert their carcinogenic effects, forming bulky adducts with DNA bases such as adenine (N6-dA) and guanine (N2-dG) . These adducts can disrupt the DNA helix, leading to distinct conformational changes—including intercalated, minor groove, or major groove structures—that contribute to mutagenesis and carcinogenesis . The specific position of the hydroxyl group in this compound makes it a compound of value for investigating the metabolic pathways of PAHs and the subsequent repair mechanisms of the DNA damage they induce. Researchers utilize this and related compounds to study the structural basis of DNA polymerase interactions, lesion bypass, and the efficiency of nucleotide excision repair systems, providing crucial insights into the molecular origins of PAH-induced cancers . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H12O B14710878 Benzo[c]phenanthren-4-ol CAS No. 22717-96-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22717-96-0

Molecular Formula

C18H12O

Molecular Weight

244.3 g/mol

IUPAC Name

benzo[g]phenanthren-4-ol

InChI

InChI=1S/C18H12O/c19-17-7-3-6-16-15(17)11-10-13-9-8-12-4-1-2-5-14(12)18(13)16/h1-11,19H

InChI Key

UIJNBWRDXZXYJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C(=CC=C4)O

Origin of Product

United States

Synthetic Methodologies for Benzo C Phenanthren 4 Ol and Its Derivatives

4 Aryne Reaction Pathways

Arynes are highly reactive intermediates that can participate in a variety of cycloaddition and insertion reactions, making them valuable synthons in organic synthesis. The Diels-Alder reaction of arynes is a particularly powerful tool for the construction of benzo-fused ring systems. acs.org

The synthesis of phenanthrenes and chrysenes has been achieved through a transition-metal-free method involving the Diels-Alder reaction of an aryne with a β-bromovinylarene, followed by aromatization. nih.gov This approach allows for the construction of a wide variety of functionalized phenanthrenes. The diastereoselectivity of aryne Diels-Alder reactions can be highly sensitive to the substitution pattern on the diene partner, which can be exploited to control the stereochemistry of the final product. nih.govacs.orgfigshare.com

Table 3: Chemical Compounds Mentioned

Compound Name
Benzo[c]phenanthren-4-ol
Benzo[c]phenanthrene (B127203)
Benzo[c]phenanthrene ketone
9-Phenanthrols
Phenanthrene (B1679779)
Phenanthrenequinones
Chrysenes
6-chloro-5H-benzo[a]phenothiazin-5-one
6-phenyl-5H-benzo[a]phenothiazin-5-one
Phenylboronic acid
Tris(dibenzylideneacetone)dipalladium(0)
Hermann's Catalyst
Sodium Acetate
Potassium phosphate
N,N-Dimethylacetamide (DMA)

Alternative Ring-Closure Strategies

The construction of the benzo[c]phenanthrene skeleton is a foundational step in the synthesis of its hydroxylated derivatives. Various ring-closure strategies have been developed to create this non-planar, sterically crowded aromatic system.

One prominent method involves the photocyclization of stilbene-like precursors . This approach, a variation of the Mallory reaction, utilizes light to induce an intramolecular cyclization, forming the phenanthrene core. beilstein-journals.org For instance, a new benzo[c]phenanthrene ketone has been synthesized through a process involving Heck coupling followed by oxidative photocyclization. researchgate.net

Another strategy is the benzannulation reaction . This involves the [4+2] cycloaddition of a biaryl derivative with an alkyne. For example, an aryl radical, generated from a diazonium salt, can add to an alkyne like methyl propiolate. The subsequent cyclization of the resulting vinyl radical leads to the formation of the phenanthrene ring system. beilstein-journals.org

Furthermore, intramolecular cyclization of α-bromochalcones has been reported as a pathway to phenanthrene derivatives. This method proceeds through the formation of an α-keto vinyl radical, which then cyclizes onto an adjacent aromatic ring. beilstein-journals.org

Regioselective Hydroxylation and Functionalization

Once the benzo[c]phenanthrene core is established, the next critical step is the introduction of a hydroxyl group at a specific position, particularly at C-4, to yield this compound.

Introduction of the Hydroxyl Group at the C-4 Position

A novel synthesis of 3- and 4-phenolic derivatives of benzo[c]phenanthrene has been described, which proceeds through a key intermediate, 4-oxo-1,2,3,4-tetrahydrobenzo[c]phenanthrene. researchgate.net This ketone provides a handle for the subsequent introduction of the hydroxyl group at the desired C-4 position.

Enzymatic Synthesis and Biotransformation Pathways (Hydroxylated Metabolites as Synthetically Relevant Intermediates)

The biotransformation of benzo[c]phenanthrene (B[c]PH) by enzymes, particularly cytochrome P450 (P450) monooxygenases, represents a significant pathway to hydroxylated derivatives, including the precursor to this compound. nih.govnih.gov These enzymatic reactions can produce metabolites that are synthetically valuable intermediates.

In human liver microsomes, B[c]PH is predominantly metabolized to B[c]PH-3,4-dihydrodiol (B[c]PH-3,4-DH). nih.gov This dihydrodiol is a proximate precursor to the highly carcinogenic B[c]PH-3,4-diol-1,2-epoxide. nih.gov The formation of B[c]PH-3,4-DH is mainly mediated by the P450 1A2 enzyme, with P450 1B1 also showing significant activity. nih.gov The stereoselective metabolism of B[c]PH can lead to different enantiomers of the trans-3,4-dihydrodiol. For instance, liver microsomes from rats treated with 3-methylcholanthrene (B14862) (MC) or polychlorinated biphenyls (PCB) produce a high percentage of the (3R,4R)-enantiomer. nih.gov

The initial step in this metabolic activation is the formation of arene oxides. Cytochrome P450c, in a reconstituted system, has been shown to stereoselectively form benzo(c)phenanthrene (+)-(3S,4R)-3,4-oxide and (+)-(5S,6R)-5,6-oxide. nih.gov These oxides are then enzymatically hydrated to the corresponding dihydrodiols.

Furthermore, studies have shown that the gut microbiota can also play a role in the transformation of environmental pollutants like PAHs through various enzymatic reactions, including oxidation. acs.org This highlights another potential biological route for the generation of hydroxylated benzo[c]phenanthrene derivatives.

Preparation of Key Precursors and Building Blocks for this compound Synthesis

The synthesis of this compound relies on the availability of suitable precursors and building blocks. A key intermediate that has been identified is 4-oxo-1,2,3,4-tetrahydrobenzo[c]phenanthrene . researchgate.net This ketone serves as a direct precursor, allowing for the introduction of the hydroxyl group at the C-4 position through reduction or other functional group manipulations.

The synthesis of this key ketone and other partially reduced benzo[c]phenanthrenes has been described, providing a convenient route to these important intermediates. researchgate.net Additionally, palladium-catalyzed cross-coupling reactions have been developed for the rapid synthesis of 3-hydroxybenzo[c]phenanthrene, a key intermediate for the synthesis of fjord-region diol epoxide metabolites. researchgate.net

Challenges in the Synthesis of this compound and Higher Analogs

The synthesis of this compound and its higher analogs presents several challenges. The inherent strain and non-planarity of the benzo[c]phenanthrene core can influence reactivity and make certain synthetic transformations difficult.

One of the primary challenges is achieving regiospecificity . The benzo[c]phenanthrene molecule has multiple positions where reactions can occur, making the selective functionalization at a single desired site, such as the C-4 position, a significant hurdle. researchgate.net

The toxicity of some benzo[c]phenanthrene derivatives and their metabolites also poses a challenge. For example, 3-hydroxybenzo[c]phenanthrene has been found to be significantly more toxic than its parent compound, benzo[c]phenanthrene. elsevierpure.comkyushu-u.ac.jp This necessitates careful handling and containment procedures during synthesis and purification.

Reaction Mechanisms and Pathways Involving Benzo C Phenanthren 4 Ol and Its Epoxide Forms

Mechanisms of Diol Epoxide Formation and Reactivity

The formation of diol epoxides from benzo[c]phenanthrene (B127203) is a multi-step enzymatic process. nih.gov Initially, cytochrome P450 enzymes catalyze the epoxidation of the 3,4-double bond of benzo[c]phenanthrene to form benzo[c]phenanthrene 3,4-oxide. Subsequently, epoxide hydrolase hydrates this epoxide to yield trans-3,4-dihydroxy-3,4-dihydrobenzo[c]phenanthrene (benzo[c]phenanthrene 3,4-dihydrodiol). A second epoxidation by cytochrome P450 on the 1,2-double bond of the dihydrodiol results in the formation of benzo[c]phenanthrene 3,4-diol 1,2-epoxides. nih.gov

These diol epoxides are highly reactive molecules. The bay region diol epoxides of benzo[c]phenanthrene are potent tumor initiators. nih.gov Their reactivity stems from the strained epoxide ring situated in the sterically hindered "fjord region" of the molecule. nih.govrsc.orgibm.com This structural feature enhances the electrophilicity of the epoxide, making it susceptible to nucleophilic attack by biological macromolecules like DNA. nih.gov Quantum mechanical studies have revealed that the nonplanar, crowded "fjord region" influences the three-dimensional structure and reactivity of the diol epoxides. nih.gov

The reactivity of the four stereoisomeric 3,4-diol 1,2-epoxides of benzo[c]phenanthrene with DNA has been extensively studied. Each isomer displays a distinct preference for binding to specific DNA bases, particularly deoxyadenosine (B7792050). nih.gov The relative tumorigenic activities of these isomers correlate with the yields of specific deoxyadenosine adducts formed. nih.gov

Stereochemical Control in Epoxide Ring Opening Reactions

The stereochemistry of the diol epoxide plays a crucial role in determining the outcome of its reactions. The opening of the epoxide ring can proceed through different mechanisms, leading to products with distinct stereochemical configurations.

SN1 and SN2 Reaction Pathways in Benzo[c]phenanthrene 3,4-diol 1,2-Epoxides

The ring-opening of benzo[c]phenanthrene 3,4-diol 1,2-epoxides can occur via either a unimolecular nucleophilic substitution (SN1) or a bimolecular nucleophilic substitution (SN2) mechanism. nih.govacs.orgyoutube.com The preferred pathway is influenced by factors such as the structure of the epoxide, the nature of the nucleophile, and the solvent conditions. youtube.com

In an SN2 reaction , the nucleophile attacks the electrophilic carbon of the epoxide from the backside, leading to an inversion of stereochemistry at the reaction center. youtube.com This concerted mechanism is generally favored with strong nucleophiles and in less polar, aprotic solvents. youtube.com For benzo[c]phenanthrene diol epoxides, SN2 reactions typically result in the formation of trans-adducts. nih.govacs.org

Conversely, an SN1 reaction proceeds through a carbocation intermediate. youtube.com This pathway is favored in the presence of weak nucleophiles and in polar, protic solvents that can stabilize the carbocation. youtube.comyoutube.com The planar carbocation can be attacked by the nucleophile from either face, potentially leading to a mixture of cis and trans products. youtube.com Increasing amounts of a solvent like hexafluoropropan-2-ol (HFP) have been shown to promote the SN1 mechanism in the reaction of benzo[c]phenanthrene diol epoxides with deoxyguanosine. nih.govacs.org

The structure of the substrate is a primary determinant of the reaction mechanism. Tertiary carbons in an epoxide ring are more likely to undergo SN1 reactions due to the stability of the resulting tertiary carbocation. youtube.com

Solvent-Mediated Stereoselective Adduct Formation

The solvent plays a critical role in directing the stereochemical outcome of the epoxide ring-opening reactions. nih.govacs.org The choice of solvent can influence the reaction mechanism, shifting the balance between SN1 and SN2 pathways.

For instance, in the reaction of benzo[c]phenanthrene 3,4-diol 1,2-epoxides with a deoxyguanosine derivative, varying the concentration of hexafluoropropan-2-ol (HFP) dramatically alters the ratio of cis to trans addition products. nih.govacs.org In the absence or with low amounts of HFP, the reaction proceeds primarily through an SN2 mechanism, yielding predominantly trans-adducts. nih.govacs.org As the concentration of HFP increases, the reaction increasingly favors an SN1 pathway, leading to a higher proportion of cis-adducts. nih.govacs.org This is attributed to the ability of HFP to promote the formation of a relatively stable carbocation intermediate. nih.govacs.org

The native structure of DNA can also influence the stereoselectivity of adduct formation. For certain benzo[c]phenanthrene diol epoxide isomers, the amount of trans-adduct formed with deoxyadenosine is significantly higher in native DNA compared to denatured DNA, suggesting that the DNA double helix can intercalate the hydrocarbon in a way that promotes a specific reaction pathway. nih.gov

Solvent ConditionPredominant MechanismMajor Product StereochemistryReference
Low HFP concentrationSN2trans-adduct nih.govacs.org
High HFP concentrationSN1cis-adduct nih.govacs.org
Native DNA-trans-adduct (with specific isomers) nih.gov

Intramolecular and Intermolecular Condensation Reactions

While the primary focus of benzo[c]phenanthrene diol epoxide reactivity is on their reactions with biological nucleophiles, they can also participate in condensation reactions. These reactions can be either intramolecular, occurring within the same molecule, or intermolecular, between two or more molecules. The strained "fjord region" and the presence of hydroxyl and epoxide functional groups provide sites for such reactions.

Radical-Mediated Processes in Benzo[c]phenanthrene Chemistry

Radical reactions are another important aspect of polycyclic aromatic hydrocarbon chemistry. osti.gov While the diol epoxide pathway involves ionic intermediates, radical-mediated processes can also contribute to the transformation and potential biological activity of benzo[c]phenanthrene. These reactions can be initiated by various means, including enzymatic one-electron oxidation or photochemical processes. The resulting radical cations can undergo a variety of reactions, including dimerization, polymerization, and reaction with other biological molecules.

Chemical Transformations of Benzo[c]phenanthren-4-ol (e.g., Oxidation, Etherification)

This compound, a phenolic derivative of benzo[c]phenanthrene, can undergo various chemical transformations. Oxidation of the phenol (B47542) can lead to the formation of quinone-type structures. researchgate.net The hydroxyl group can also be a site for etherification reactions, where an alkyl or aryl group is attached to the oxygen atom. These transformations can alter the solubility, reactivity, and biological properties of the parent compound. Synthesis of various benzo[c]phenanthrene derivatives often involves functionalization at different positions, including the hydroxyl group, to explore their photophysical and electrochemical properties. researchgate.net

Advanced Characterization Techniques for Benzo C Phenanthren 4 Ol

Spectroscopic Analysis of Molecular Structure and Purity

Spectroscopic methods are fundamental in determining the molecular structure and assessing the purity of Benzo[c]phenanthren-4-ol.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are employed.

In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and coupling constants (J values) of the hydrogen atoms provide a detailed map of the aromatic and hydroxyl protons. The aromatic protons of the parent benzo[c]phenanthrene (B127203) typically resonate in the range of δ 7.6-9.2 ppm. chemicalbook.comrsc.org The introduction of a hydroxyl group at the C-4 position induces shifts in the adjacent protons and introduces a new signal for the hydroxyl proton itself, the position of which can be influenced by solvent and concentration.

¹³C NMR provides information on the carbon skeleton of the molecule. The carbon atoms of benzo[c]phenanthrene show signals in the aromatic region (approximately δ 120-140 ppm). chemicalbook.combmrb.io The carbon atom bonded to the hydroxyl group (C-4) will exhibit a characteristic downfield shift compared to the corresponding carbon in the parent PAH.

Table 1: Representative NMR Data for Benzo[c]phenanthrene Derivatives

NucleusChemical Shift (ppm) RangeMultiplicityCoupling Constants (J) in Hz
Aromatic ¹H7.6 - 9.2m-
Aromatic ¹³C120 - 140s, d-

Note: Specific assignments for this compound require experimental data for the isolated compound.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. In a typical mass spectrum, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion (M+) is measured. For this compound (C₁₈H₁₂O), the expected monoisotopic mass is approximately 244.0888 g/mol . uni.lu

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. This is critical to differentiate it from other compounds with the same nominal mass. Fragmentation patterns observed in the mass spectrum can also provide structural information. For instance, the loss of a CO molecule is a common fragmentation pathway for phenols.

Table 2: Mass Spectrometry Data for this compound

TechniqueIonm/z (Expected)
MS[M]+244.0883
HRMS[M+H]+245.0961

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule. In the case of this compound, the IR spectrum will show characteristic absorption bands. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The spectrum will also feature sharp peaks in the 3000-3100 cm⁻¹ range corresponding to aromatic C-H stretching, and absorptions between 1450-1600 cm⁻¹ due to aromatic C=C ring stretching. The C-O stretching vibration will appear in the 1000-1260 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)
O-H Stretch (hydroxyl)3200-3600 (broad)
Aromatic C-H Stretch3000-3100
Aromatic C=C Stretch1450-1600
C-O Stretch1000-1260

Advanced Analytical Methods for Hydroxylated PAHs

The analysis of hydroxylated PAHs (OH-PAHs) in complex matrices, such as environmental or biological samples, often requires more advanced and sensitive techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. However, due to the polarity and lower volatility of OH-PAHs like this compound, a derivatization step is often necessary prior to GC analysis. nih.gov

Derivatization involves chemically modifying the hydroxyl group to create a less polar and more volatile derivative. Common derivatizing agents include silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). nih.govnih.gov These reagents replace the acidic proton of the hydroxyl group with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively.

The resulting silylated derivative of this compound is more amenable to GC separation and provides a characteristic mass spectrum that aids in its identification and quantification, even at trace levels. nih.govnih.gov This approach is widely used in environmental and biological monitoring to detect and measure exposure to PAHs. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique used for the determination of hydroxylated metabolites of polycyclic aromatic hydrocarbons (PAHs), such as this compound. nih.gov This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it ideal for identifying and quantifying compounds in complex mixtures. sciex.com

Detailed research has demonstrated the utility of LC-MS and its tandem version, LC-MS/MS, in studying PAH metabolites. For instance, LC-MS/MS has been employed to investigate the chemoselectivity of carcinogenic diol epoxide metabolites of benzo[c]phenanthrene upon reaction with DNA. nih.gov In such studies, reverse-phase high-performance liquid chromatography (HPLC) using columns like polystyrene-divinylbenzene is used to separate complex mixtures of modified oligonucleotides. nih.gov The online coupling to a mass spectrometer allows for the unambiguous assignment of modification sites. nih.gov

The analytical procedure for hydroxylated PAHs often involves a sample preparation step, such as solid-phase extraction (SPE) with C18 packed columns, to remove interfering compounds from the matrix. nih.gov Various ionization techniques can be employed in the mass spectrometer, including electrospray ionization (ESI), atmospheric pressure chemical ionization (APCI), and atmospheric pressure photoionization (APPI). sciex.com While ESI can offer high sensitivity, it may be prone to matrix effects. sciex.com APCI has been shown to provide a balance of high selectivity and sensitivity with increased robustness and minimal matrix effects for PAH analysis. sciex.com The detection limits for hydroxylated PAHs using LC-MS are typically in the low microgram per liter (µg/L) range. nih.gov

A study on the analysis of 13 common benzodiazepines and their metabolites provides a framework for the robust application of LC-MS/MS. nih.gov This methodology involves solid-phase extraction, analysis by LC-MS/MS, and quantification using a calibration curve with deuterated internal standards, operating in multiple reaction-monitoring (MRM) mode for high selectivity. nih.gov Such established protocols for other complex organic molecules can be adapted for the analysis of this compound and its related compounds.

Table 1: Key Parameters in LC-MS Analysis of Hydroxylated PAHs and Related Compounds

ParameterDescriptionExample/FindingReference
Sample PreparationExtraction and cleanup of the analyte from the sample matrix.Solid Phase Extraction (SPE) using C18 packed columns to remove interfering compounds. nih.gov
Chromatography ColumnThe stationary phase used to separate compounds.Reverse-phase Nucleosil® C18 or polystyrene-divinylbenzene columns are commonly used. nih.govnih.gov
Mobile PhaseThe solvent that moves the analyte through the column.Acetonitrile/water gradient. nih.gov
Ionization ModeMethod for generating ions from the analyte for MS detection.Atmospheric Pressure Chemical Ionization (APCI) offers high selectivity and sensitivity with minimal matrix effects for PAHs. sciex.com
Detection LimitsThe lowest concentration of an analyte that can be reliably detected.Generally in the range of 0.36–14.09 µg/L for hydroxylated PAHs. nih.gov
Recovery RateThe percentage of the analyte recovered during the sample preparation process.Variable, ranging from 45% to 107% in intestinal suspensions. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique used for the analysis of large, non-volatile, and fragile molecules. It has proven particularly useful for characterizing PAHs, including those that are insoluble and difficult to analyze by other methods. nih.govacs.org In MALDI-TOF-MS, the analyte is co-crystallized with a matrix compound (such as α-cyano-4-hydroxycinnamic acid or 7,7,8,8-tetracyanoquinodimethane), and a pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules with minimal fragmentation. nih.govnih.gov The time it takes for the ions to travel through a flight tube to the detector is measured, which corresponds to their mass-to-charge ratio. nih.gov

A significant advantage of MALDI-TOF-MS is its ability to analyze insoluble materials. nih.gov Novel solvent-free sample preparation methods, which involve mechanically mixing the analyte and matrix powders, have been developed to characterize giant, insoluble PAHs that are inaccessible by conventional techniques requiring solubilization. nih.govacs.org This allows for the direct characterization of complex PAHs and can aid in optimizing their synthesis by identifying side products. acs.org

MALDI-TOF-MS can be used not only for determining the molecular weight of PAHs but also for studying their transformations. frontiersin.org For example, it has been used to monitor the formation of larger PAH oligomers and even fullerenes from smaller PAH precursors upon UV laser irradiation. frontiersin.org Furthermore, MALDI imaging mass spectrometry is a powerful application of this technique, allowing for the spatial mapping of molecules in tissue samples. This has been used to identify potential biomarkers in diseases by mapping their distribution in specific anatomical structures. acs.org The versatility and high-throughput capability of MALDI-TOF-MS make it a valuable tool for screening and characterizing complex organic compounds like this compound. nih.gov

Table 2: Features of MALDI-TOF-MS for PAH Analysis

FeatureDescriptionApplication/FindingReference
Analyte TypeSuitable for large, non-volatile, and insoluble molecules.Characterization of giant PAHs (>2000 Da) that are insoluble in common solvents. nih.gov
Sample PreparationAnalyte is mixed with a UV-absorbing matrix.A solvent-free method of mechanically mixing analyte and matrix powder allows for the analysis of insoluble compounds. acs.org
Matrix CompoundsAssists in the desorption and ionization of the analyte.7,7,8,8-tetracyanoquinodimethane (TCNQ) has proven suitable for the measurement of PAHs. nih.gov
Primary ApplicationProvides molecular weight information with high sensitivity.Used to identify molecular structures and can differentiate molecules differing by less than 2 Da. nih.govfrontiersin.org
Advanced ApplicationCan be used to monitor chemical reactions and for spatial imaging.Used to track the formation of C60 fullerenes from coronene (B32277) and perylene (B46583) precursors under UV irradiation. frontiersin.org
ThroughputCapable of analyzing many samples in a short amount of time.Hundreds of samples can be analyzed on a single MALDI plate, making it suitable for high-throughput screening. nih.gov

Computational and Theoretical Investigations of Benzo C Phenanthren 4 Ol

Electronic Structure Characterization via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of many-body systems. derpharmachemica.com It has been widely applied to study polycyclic aromatic hydrocarbons (PAHs) and their derivatives. mjcce.org.mkresearchgate.net For Benzo[c]phenanthren-4-ol, DFT calculations, typically using a hybrid functional like B3LYP with a basis set such as 6-311++G**, can be employed to optimize the molecular geometry and calculate various electronic and energetic descriptors. researchgate.netnih.gov These calculations provide a fundamental understanding of the molecule's stability and electronic properties in both the gas phase and in solution, often modeled using a polarizable continuum model (PCM). nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are crucial indicators of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be distributed over the π-system of the phenanthrene (B1679779) core, while the LUMO will also be a π* orbital. The presence of the hydroxyl (-OH) group, an electron-donating group, would likely raise the energy of the HOMO compared to the parent benzo[c]phenanthrene (B127203), potentially narrowing the HOMO-LUMO gap and influencing its reactivity. DFT calculations are essential for quantifying these energies. nih.govnih.gov

Table 1: Representative Frontier Molecular Orbital Data for Aromatic Systems

Parameter Description Typical Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -5.0 to -6.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.0 to -2.5
Energy Gap (ΔE) Difference between ELUMO and EHOMO 3.0 to 4.5

Note: These are typical values for related polycyclic aromatic systems and are illustrative. Specific values for this compound require dedicated DFT calculations.

Molecular Electrostatic Potential (MEP) maps are valuable visual tools for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netwalisongo.ac.id The MEP surface is color-coded to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. researchgate.netresearchgate.net

In this compound, the MEP map would show a region of high electron density (red) around the oxygen atom of the hydroxyl group due to the presence of lone pairs, making it a likely site for hydrogen bonding and electrophilic attack. The aromatic protons would exhibit a slightly positive potential (blueish-green), and the π-faces of the aromatic rings would show negative potential above and below the plane. researchgate.netresearchgate.net

From the HOMO and LUMO energies obtained through DFT, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of this compound. derpharmachemica.comnih.gov These descriptors, based on conceptual DFT, provide a quantitative framework for understanding the molecule's behavior in chemical reactions. nih.gov

Key reactivity descriptors include:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): (I+A)/2. It measures the ability of a molecule to attract electrons.

Chemical Hardness (η): (I-A)/2. It measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. researchgate.net

Chemical Softness (S): 1/η. It is the reciprocal of hardness.

Electrophilicity Index (ω): μ²/2η. It quantifies the electrophilic power of a molecule. researchgate.net

Table 2: Calculated Reactivity Descriptors for a Model Phenanthrene Derivative

Descriptor Formula Value (eV)
Ionization Potential (I) -EHOMO 6.21
Electron Affinity (A) -ELUMO 1.99
Electronegativity (χ) (I+A)/2 4.10
Chemical Hardness (η) (I-A)/2 2.11
Chemical Softness (S) 1/η 0.47
Electrophilicity Index (ω) χ²/(2η) 3.98

Note: Values are illustrative, based on published data for related compounds, and serve to demonstrate the application of the method. nih.govresearchgate.net

Potential Energy Surface (PES) Analysis for Reaction Pathways

Potential Energy Surface (PES) analysis is a computational method used to map the energy of a chemical system as a function of its geometry. By identifying minima (reactants, intermediates, products) and saddle points (transition states), PES analysis allows for the detailed investigation of reaction mechanisms, activation energies, and reaction kinetics. researchgate.net

For this compound, PES analysis could be used to study various reactions, such as its oxidation or its role in metabolic activation. For example, the metabolic formation of diol epoxides, which are ultimate carcinogens for many PAHs, proceeds through a series of steps that can be elucidated by mapping the PES. nih.govnih.gov Computational studies on the reaction of the related 4-phenanthrenyl radical with acetylene (B1199291) have successfully used PES calculated at high levels of theory to identify favorable reaction pathways leading to larger PAHs. researchgate.net Such an approach could be applied to understand the degradation or transformation pathways of this compound in biological or environmental systems. The calculations would reveal the transition state structures and the energy barriers associated with different competing mechanisms, such as SN1 versus SN2 type reactions in its epoxide derivatives. nih.gov

Theoretical Prediction of Spectroscopic Properties (e.g., UV-Vis, Fluorescence, IR)

Computational methods, particularly Time-Dependent DFT (TD-DFT), are highly effective in predicting the spectroscopic properties of molecules. mjcce.org.mk

UV-Vis and Fluorescence: TD-DFT can predict the electronic absorption spectra (UV-Vis) by calculating the vertical excitation energies from the ground state to various excited states. researchgate.netnih.gov For this compound, the spectrum is expected to be complex, with multiple π→π* transitions characteristic of the extended aromatic system. The calculated maximum absorption wavelengths (λmax) can be compared with experimental data for validation. researchgate.netresearchgate.net Similarly, the geometry of the first excited state can be optimized to predict fluorescence emission spectra, providing insights into the molecule's photophysical properties. researchgate.net

Infrared (IR): DFT calculations are also used to predict vibrational frequencies. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a full set of vibrational modes and their corresponding IR intensities can be obtained. researchgate.net The predicted IR spectrum of this compound would show characteristic peaks for O-H stretching, aromatic C-H stretching, and a complex fingerprint region with C=C stretching and C-H bending modes of the polycyclic core. researchgate.net Comparing the computed spectrum with experimental data aids in the structural confirmation and vibrational assignment. researchgate.net

Table 3: Predicted Spectroscopic Data for Benzo[c]phenanthrene Framework

Spectroscopy Predicted Feature Wavelength/Wavenumber Range
UV-Vis π→π* transitions 250-400 nm
Fluorescence Emission maximum 400-450 nm
IR O-H stretch 3200-3600 cm⁻¹
IR Aromatic C-H stretch 3000-3100 cm⁻¹
IR C=C ring stretch 1400-1600 cm⁻¹

Note: Ranges are based on typical values for hydroxylated PAHs and the parent benzo[c]phenanthrene compound. researchgate.netresearchgate.netresearchgate.net

Chirality and Conformational Analysis

The benzo[c]phenanthrene core is inherently non-planar due to steric hindrance between the hydrogen atoms in the "fjord region," giving it a helical shape. wikipedia.org This helical chirality means that benzo[c]phenanthrene and its derivatives, including this compound, can exist as enantiomers (P for plus/right-handed and M for minus/left-handed). rsc.org

Computational methods are crucial for studying the conformational landscape and the energetics of this chirality. Conformational analysis can be performed to identify stable conformers and to calculate the energy barrier for racemization (the interconversion between the P and M enantiomers). Studies on related 1-phenylbenzo[c]phenanthrene derivatives have used computational approaches to investigate stable rotational isomers and the barriers between them. capes.gov.br For this compound, theoretical calculations could determine the preferred orientation of the hydroxyl group relative to the helical backbone and quantify the energy barrier separating the two enantiomeric forms. This information is vital, as the biological activity of chiral molecules often depends on their specific stereochemistry. nih.gov

Helical Properties of Benzo[c]phenanthrene Systems

Benzo[c]phenanthrene is a nonplanar polycyclic aromatic hydrocarbon characterized by a crowded bay region, often termed a "fjord region." nih.govwikipedia.org This steric hindrance between the hydrogen atoms on the terminal benzene (B151609) rings forces the molecule to adopt a twisted, helical conformation. nih.gov This inherent chirality is a defining feature of the benzo[c]phenanthrene framework.

Quantum mechanical studies have been instrumental in elucidating the structural nuances of benzo[c]phenanthrene derivatives, particularly its diol epoxides which are metabolites of the parent compound. For the trans diol of 1,2,3,4-tetrahydro-3,4-dihydroxybenzo[c]phenanthrene 1,2-epoxide, a close analog of this compound, computational studies have identified eight local minimum energy structures. These structures can be categorized based on three key dichotomies:

syn and anti: Referring to the relationship between the epoxide oxygen and the benzylic hydroxyl group.

quasidiaxial and quasiequatorial: Describing the conformation of the hydroxyl groups on the saturated ring.

"in" and "out": A distinction arising from the nonplanarity of the parent hydrocarbon. "In" structures have the epoxide oxygen positioned on the same side of the saturated ring as the distal aromatic ring, while in "out" structures, it is on the opposite side. nih.gov

Computational analyses have revealed that the "in" conformers are generally more stable than the "out" conformers. nih.gov Specifically, the lowest energy structures for both the syn and anti diol epoxides of benzo[c]phenanthrene are calculated to be the "in-quasidiequatorial" conformations. nih.gov This preference is attributed to favorable electrostatic interactions across the fjord region in these arrangements. nih.gov The development of novel synthetic benzo[c]phenanthrene derivatives, such as BN-benzo[c]phenanthrenes, further explores the impact of heteroatom incorporation on the helical properties of the system. rsc.org

Table 1: Calculated Conformational Preferences of Benzo[c]phenanthrene Diol Epoxides

Diastereomer Conformational Feature Relative Stability Probable Reason for Stability
syn and anti in-quasidiequatorial Most Stable Favorable electrostatic interactions across the fjord region. nih.gov
syn and anti in-quasidiaxial Less Stable -
syn and anti out-quasidiequatorial Less Stable -
syn and anti out-quasidiaxial Least Stable -

Computational Modeling of Stereoselective Processes

The metabolism of benzo[c]phenanthrene is a highly stereoselective process, leading to the formation of specific enantiomers of its dihydrodiol and diol epoxide metabolites. nih.gov Computational modeling plays a crucial role in understanding the origins of this stereoselectivity. The principal oxidative metabolites of benzo[c]phenanthrene are the 3,4- and 5,6-arene oxides. nih.gov

The enantiomeric composition of benzo[c]phenanthrene trans-3,4-dihydrodiol, a metabolic precursor to the highly carcinogenic bay-region diol epoxides, has been shown to be dependent on the specific cytochrome P450 isoenzymes involved in its formation. nih.gov For instance, incubation of benzo[c]phenanthrene with a highly purified and reconstituted monooxygenase system containing cytochrome P450c demonstrated a high degree of stereoselectivity. The resulting 3,4-oxide was found to be predominantly the (+)-(3S,4R)-enantiomer (90% enantiomeric excess), while the 5,6-oxide was mainly the (+)-(5S,6R)-enantiomer (76% enantiomeric excess). nih.gov These findings have significant implications for the catalytic binding site of cytochrome P450c. nih.gov

Table 2: Stereoselectivity in the Cytochrome P450c-mediated Oxidation of Benzo[c]phenanthrene

Metabolite Predominant Enantiomer Enantiomeric Excess
Benzo[c]phenanthrene 3,4-oxide (+)-(3S,4R) 90% nih.gov
Benzo[c]phenanthrene 5,6-oxide (+)-(5S,6R) 76% nih.gov

Furthermore, studies using liver microsomes from rats treated with different inducers of cytochrome P450 enzymes have shown a dramatic variation in the enantiomeric composition of the trans-3,4-dihydrodiol metabolite. nih.gov This highlights the complex interplay of different enzyme systems in determining the metabolic fate and ultimate biological activity of benzo[c]phenanthrene. nih.gov

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful tool for investigating the dynamic behavior and intermolecular interactions of benzo[c]phenanthrene derivatives in biological environments. These simulations can reveal how these molecules interact with surrounding solvent molecules and biological macromolecules like proteins and DNA.

MD simulations using the OPLS force field have been employed to study the interactions between the diol epoxides of benzo[c]phenanthrene and water molecules. nih.gov These simulations, conducted by surrounding the diol epoxides in a box of explicit water molecules, aimed to identify likely locations of water molecules that could participate in the protonation of the epoxide ring, a key step in its reaction with nucleophiles like DNA. nih.gov The results indicated that for a significant portion of the simulation time (10-60%, depending on the specific conformation), a water molecule forms a hydrogen bond with the epoxide oxygen. nih.gov The simulations also revealed that the bound water molecules adopt several preferred configurations that are dependent on the geometry of the polycyclic aromatic hydrocarbon diol epoxide. nih.gov

In addition to solvent interactions, computational methods are used to explore the binding of benzo[c]phenanthrene derivatives to proteins. Molecular docking calculations have been performed to evaluate the binding modes and intermolecular interactions of these compounds with various protein targets. researchgate.net These studies help to confirm experimental observations and suggest that the phenanthrene skeleton can effectively bind within the active sites of numerous proteins. researchgate.net

The interaction of benzo[c]phenanthrene diol epoxides with DNA is of particular interest due to their carcinogenic potential. Experimental and computational evidence suggests that these diol epoxides react extensively with deoxyadenosine (B7792050) residues in DNA. nih.gov The relative tumor-initiating activities of the different stereoisomers of the diol epoxides correlate well with the yields of specific deoxyadenosine adducts. nih.gov

Future Research Directions and Outlook for Benzo C Phenanthren 4 Ol Chemistry

Development of Novel and Sustainable Synthetic Routes

The future of benzo[c]phenanthren-4-ol chemistry is intrinsically linked to the development of more efficient and environmentally benign synthetic methodologies. Current synthetic strategies often involve multiple steps and may utilize harsh reagents. Future research should focus on:

Greener Synthesis: Exploring microwave-assisted organic synthesis could significantly reduce reaction times and energy consumption. researchgate.net The use of sustainable solvents and catalysts, such as metal nanoparticles, should also be a priority.

One-Pot Reactions: Designing one-pot procedures that combine several synthetic transformations into a single operation would enhance efficiency and reduce waste. An example could be the adaptation of ring-closing metathesis (RCM) followed by an aromatization-driven keto-enol tautomerism, which has been successful for other hydroxyphenanthrenes. nih.gov

Catalytic C-H Functionalization: Direct C-H activation and functionalization of the benzo[c]phenanthrene (B127203) core would provide a more atom-economical approach to synthesizing derivatives, bypassing the need for pre-functionalized starting materials.

Exploration of Undiscovered Reactivity and Transformation Pathways

The reactivity of this compound is not yet fully understood. The interplay between the hydroxyl group and the distorted polycyclic framework likely gives rise to unique chemical behavior. Future investigations should aim to:

Map Electrophilic and Nucleophilic Sites: A systematic study of electrophilic substitution reactions, such as nitration and bromination, will help to elucidate the directing effects of the hydroxyl group in this specific sterically hindered environment. nih.gov

Investigate Oxidative and Reductive Transformations: Understanding how the molecule behaves under various oxidative and reductive conditions could lead to the synthesis of novel quinones, dihydrodiols, and other oxidized metabolites with potentially interesting biological or material properties. researchgate.netnih.gov

Explore Pericyclic Reactions: The unique geometry of the benzo[c]phenanthrene skeleton might facilitate or hinder specific pericyclic reactions, such as Diels-Alder or electrocyclizations, opening avenues for the construction of more complex polycyclic systems.

Advanced Spectroscopic Characterization Techniques for Elusive Intermediates

Many chemical transformations proceed through short-lived, elusive intermediates that are difficult to detect using conventional spectroscopic methods. The application of advanced techniques will be crucial for a complete understanding of the reaction mechanisms involving this compound.

Time-Resolved Spectroscopy: Ultrafast spectroscopic techniques, such as pump-probe spectroscopy, can be employed to observe the formation and decay of transient species on the femtosecond to nanosecond timescale. researchgate.net

Matrix Isolation Spectroscopy: By trapping reactive intermediates in an inert gas matrix at low temperatures, their spectroscopic properties (e.g., IR, UV-Vis) can be studied in detail.

In Situ NMR and Mass Spectrometry: The use of in situ monitoring techniques will allow for the direct observation of reaction progress and the identification of key intermediates without the need for isolation.

Integration of Computational Chemistry for Predictive Synthesis and Property Design

Computational chemistry has become an indispensable tool in modern chemical research. For this compound, theoretical calculations can provide valuable insights and guide experimental work.

Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be used to model the electronic structure of this compound and predict the most likely sites for chemical attack. nih.gov This can help in designing more selective synthetic routes.

Simulating Spectroscopic Properties: Theoretical calculations of NMR, IR, and UV-Vis spectra can aid in the identification and characterization of new compounds and their intermediates. nih.gov

Designing Novel Materials: Computational screening can be used to predict the electronic and photophysical properties of hypothetical this compound derivatives, allowing for the rational design of new materials for applications in organic electronics and photonics. mun.ca

Expanding Applications in Emerging Fields of Chemical Science

The unique structural and electronic properties of this compound and its derivatives suggest potential applications in a variety of emerging fields.

Organic Electronics: Functionalized benzo[c]phenanthrenes could be investigated as components of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. rsc.org The non-planar structure may influence molecular packing and charge transport properties. rsc.org

Molecular Sensing: The hydroxyl group provides a handle for the attachment of recognition units, making this compound a potential platform for the development of fluorescent sensors for ions or small molecules. mun.ca

Prebiotic Chemistry: Polycyclic aromatic hydrocarbons are considered as potential starting materials for the abiotic synthesis of molecules essential for the origin of life. wikipedia.org The study of functionalized PAHs like this compound could provide insights into the chemical processes that may have occurred on the early Earth. rsc.org

Q & A

Basic Research: What are the established synthetic pathways for Benzo[c]phenanthren-4-ol from benzoic acid derivatives?

Answer:
this compound can be synthesized via oxidative rearrangement or acid-catalyzed cyclization of benzoic acid derivatives. A validated method involves:

  • Step 1: Activation of benzoic acid using triflic acid (CF3_3SO3_3H) in anhydrous dichloromethane (DCM), generating reactive intermediates like acyl triflates .
  • Step 2: Cyclization under controlled thermal conditions (e.g., reflux at 40°C) to form the phenanthrene core.
  • Step 3: Hydrolysis or reduction to yield the final hydroxylated product.
    Key reagents include m-chloroperbenzoic acid (mCPBA) for epoxidation and triflic acid for directing regioselectivity .

Advanced Research: How can reaction conditions be optimized to minimize byproducts during this compound synthesis?

Answer:
Optimization strategies include:

  • Solvent Selection: Anhydrous DCM reduces side reactions like hydrolysis, while polar aprotic solvents (e.g., DMF) enhance intermediate stability .
  • Temperature Control: Maintaining 25–40°C prevents thermal degradation of intermediates (e.g., peroxides) .
  • Catalyst Screening: Triflic acid outperforms Lewis acids (e.g., AlCl3_3) in reducing dimerization byproducts .
  • Real-Time Monitoring: Use inline NMR or GC-MS to track intermediate formation and adjust reaction parameters dynamically .

Basic Research: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm regiochemistry and hydroxyl positioning. For example, aromatic protons in the 6.8–7.5 ppm range indicate phenanthrene backbone substitution .
  • GC-MS: Quantifies purity and detects trace impurities (e.g., unreacted benzoic acid derivatives) with >97% accuracy .
  • HPLC-UV: Validates retention times against reference standards under C18 reverse-phase conditions .

Advanced Research: How can multi-analyte quantification methods resolve data contradictions in environmental samples containing this compound?

Answer:

  • Sample Pretreatment: Use liquid-liquid extraction (LLE) with ethyl acetate to isolate this compound from PAH-rich matrices .
  • Method Validation: Cross-validate results using two independent techniques (e.g., GC-MS and HPLC-UV) to address false positives from co-eluting compounds like benzo[a]pyrene .
  • Statistical Analysis: Apply principal component analysis (PCA) to differentiate contamination sources when concentrations conflict with regional pollution profiles .

Advanced Research: How do conflicting reports on this compound’s genotoxicity align with its redox behavior?

Answer:

  • Redox Cycling: this compound undergoes autooxidation, generating semiquinone radicals and hydrogen peroxide (H2_2O2_2), which induce oxidative DNA damage .
  • Metabolic Activation: CYP1A1-mediated metabolism produces reactive diol epoxides, but conflicting cytotoxicity data may arise from variations in liver microsome activity across experimental models .
  • Mitigation Strategy: Co-incubate with antioxidants (e.g., N-acetylcysteine) to isolate redox-driven genotoxicity from direct DNA adduct formation .

Advanced Research: What experimental designs are suitable for studying this compound’s metabolic pathways?

Answer:

  • In Vitro Models: Use primary hepatocytes or liver S9 fractions to simulate CYP450-mediated metabolism. Monitor metabolites via LC-HRMS .
  • Isotope Labeling: Incorporate 13^{13}C-labeled this compound to track metabolic flux and identify stable vs. reactive intermediates .
  • Enzyme Inhibition: Co-treat with CYP1A1 inhibitors (e.g., α-naphthoflavone) to confirm metabolic activation pathways .

Advanced Research: How can the redox properties of this compound be leveraged in oxidative stress studies?

Answer:

  • Cyclic Voltammetry: Measure redox potentials to quantify electron transfer efficiency. A midpoint potential (E1/2_{1/2}) near −0.25 V vs. SCE indicates strong pro-oxidant activity .
  • H2_2O2_2 Quantification: Use Amplex Red assays to correlate autooxidation rates with ROS production in cell cultures .
  • Therapeutic Screening: Test ROS-scavenging agents (e.g., tempol) in parallel to evaluate mitigation of redox-induced cytotoxicity .

Basic Research: What are the optimal extraction methods for this compound in environmental matrices?

Answer:

  • Liquid-Liquid Extraction (LLE): Use dichloromethane:hexane (1:1 v/v) for high recovery rates (>85%) from soil or water .
  • Solid-Phase Extraction (SPE): C18 cartridges with methanol elution achieve lower detection limits (0.1 ppb) in aqueous samples .
  • Soxhlet Extraction: Effective for particulate-rich samples but requires post-cleanup with silica gel to remove lipids .

Advanced Research: How to design in vitro assays for assessing this compound’s endocrine-disrupting potential?

Answer:

  • Receptor Binding Assays: Use ERα/β luciferase reporter cells to measure estrogenic activity. Include 17β-estradiol as a positive control .
  • Gene Expression Profiling: Perform RNA-seq on MCF-7 cells exposed to 1–10 μM this compound to identify dysregulated pathways (e.g., CYP19A1) .
  • Metabolite Testing: Compare parent compound activity with its major metabolites (e.g., dihydrodiols) to assess bioactivation .

Advanced Research: What strategies improve yield in the synthesis of this compound derivatives?

Answer:

  • Protecting Groups: Temporarily mask the hydroxyl group with benzyl ethers during halogenation or sulfonation steps to prevent side reactions .
  • Microwave-Assisted Synthesis: Reduce reaction times by 50% and improve regioselectivity in Friedel-Crafts alkylation .
  • Crystallization Optimization: Use ethyl acetate:hexane (3:7) for high-purity (>99%) recrystallization, confirmed by DSC melting point analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.